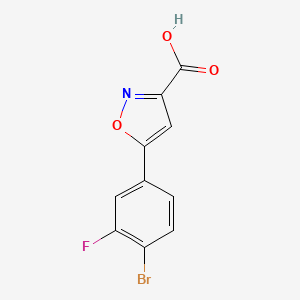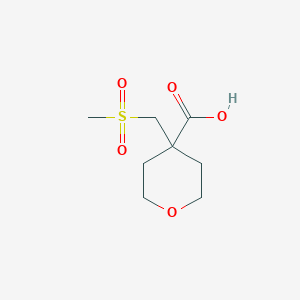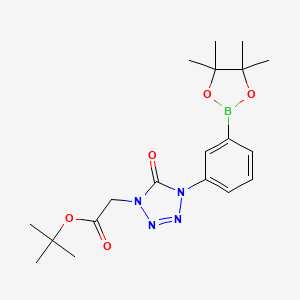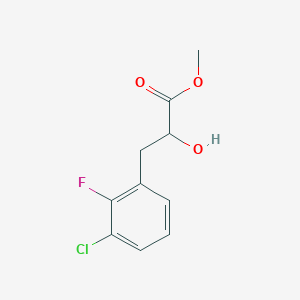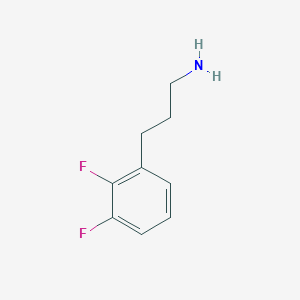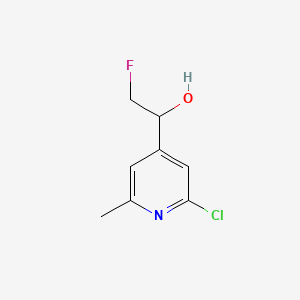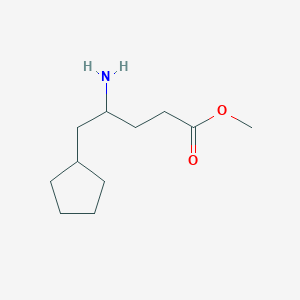aminehydrochloride](/img/structure/B13597053.png)
[3-(1-Benzothiophen-5-yl)-2-fluoropropyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride: is a synthetic organic compound that belongs to the class of substituted amines. It is characterized by the presence of a benzothiophene ring, a fluorinated propyl chain, and a methylamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride typically involves multiple steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1-(thiophen-2-yl)ethanone, under acidic conditions.
Introduction of the Fluoropropyl Chain: The fluoropropyl chain can be introduced via a nucleophilic substitution reaction using a fluorinated alkyl halide, such as 2-fluoropropyl bromide, in the presence of a base like potassium carbonate.
Attachment of the Methylamine Group: The final step involves the reaction of the intermediate with methylamine to form the desired amine compound. This can be achieved through reductive amination using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorinated propyl chain or the benzothiophene ring, potentially leading to the removal of the fluorine atom or the reduction of the aromatic ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated propyl chain or the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed under controlled conditions.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides can be used in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated propyl chain, reduced benzothiophene ring
Substitution: Azido derivatives, alkylated products
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Receptor Binding Studies: The compound can be used to study the binding affinity and selectivity of various biological receptors.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of neurology and oncology.
Diagnostic Imaging: Its fluorinated propyl chain can be utilized in positron emission tomography (PET) imaging.
Industry
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiophene ring and fluorinated propyl chain contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets through competitive inhibition, allosteric modulation, or covalent binding, leading to downstream effects on cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzothiophen-5-yl)-2-chloropropylaminehydrochloride
- 3-(1-Benzothiophen-5-yl)-2-bromopropylaminehydrochloride
- 3-(1-Benzothiophen-5-yl)-2-iodopropylaminehydrochloride
Uniqueness
Compared to its analogs, 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, binding affinity, and lipophilicity. These characteristics make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C12H15ClFNS |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
3-(1-benzothiophen-5-yl)-2-fluoro-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14FNS.ClH/c1-14-8-11(13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H |
InChI Key |
FIUMFDKGSWBDPH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC1=CC2=C(C=C1)SC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
